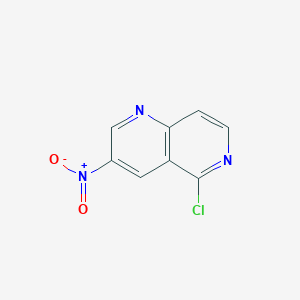

5-Chloro-3-nitro-1,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)4-11-7(6)1-2-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUDDDQWNSCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 3 Nitro 1,6 Naphthyridine and Its Structural Analogues

De Novo Construction of the 1,6-Naphthyridine (B1220473) Scaffold

The de novo synthesis of the 1,6-naphthyridine ring system is a fundamental approach that allows for the introduction of a wide array of substituents, providing access to diverse chemical libraries. These methods build the heterocyclic core from acyclic or monocyclic precursors.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are powerful tools for the formation of the 1,6-naphthyridine framework. These reactions typically involve the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine or suitable precursor, leading to the fused bicyclic system.

The Friedländer annulation, a classic reaction in heterocyclic synthesis, can be adapted for the preparation of naphthyridine derivatives. organic-chemistry.orgwikipedia.org This method traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, in the presence of an acid or base catalyst. organic-chemistry.orgwikipedia.org For the synthesis of 1,6-naphthyridines, a suitably substituted aminopyridine derivative serves as the starting material. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to afford the fused aromatic system. Various catalysts, including p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to promote this transformation. wikipedia.org The reaction can also be performed under solvent-free conditions, offering a more environmentally benign approach. acs.org

A notable example is the synthesis of polysubstituted quinolines, a related class of compounds, which has been achieved with high efficiency using a photo-excited state of methylene (B1212753) blue as a catalyst under visible light. nih.gov This green chemistry approach highlights the ongoing efforts to develop more sustainable synthetic methods. Furthermore, the use of an inexpensive and biocompatible ionic liquid as a catalyst in water has been reported for the gram-scale synthesis of 1,8-naphthyridines, a positional isomer of the 1,6-scaffold. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminoaryl Ketone | β-Dicarbonyl Compound | Methylene Blue, Visible Light, EtOH, rt | Polysubstituted Quinolines | nih.gov |

| 2-Aminobenzophenones | Acetylacetone | Ionic Liquid (ChOH), H₂O, 50 °C | 1,8-Naphthyridine (B1210474) Derivatives | acs.org |

| 2-Aminoaromatic Aldehydes | Cyclohexanone Derivatives | Prolinamide Organocatalyst, Solvent-Free, rt | Chiral Tacrine Analogues | acs.org |

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecular scaffolds, including poly-substituted 1,6-naphthyridines. ekb.eg These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the initial reactants. ekb.eg

While specific examples for 1,6-naphthyridines are not prevalent in the provided context, tandem reactions involving nitrile hydration followed by cyclization represent a plausible strategy. Such a sequence could, in principle, be employed where a nitrile-containing precursor is hydrated to an amide, which then undergoes intramolecular cyclization to form a lactam ring, a key feature of many naphthyridinone derivatives. A radical-triggered tandem cyclization of 1,6-enynes with water has been developed to access strained cyclopropa[b]naphthalene-diones, showcasing the potential of tandem methodologies in complex heterocyclic synthesis. nih.gov

One-pot cascade reactions starting from aromatic aldehydes and active methylene compounds are a hallmark of MCRs and have been successfully applied to the synthesis of diverse heterocyclic systems. researchgate.netnih.gov For instance, a four-component tandem reaction involving an N-phenacylpyridinium bromide, an aromatic aldehyde, a cyclic ketone, and a nitrogen source can lead to the formation of 5,7-dihydro-1,6-naphthyridines. researchgate.net This approach allows for the rapid assembly of the core structure with multiple points of diversification. Similarly, dinitroalkanes can be synthesized from aliphatic aldehydes in a three-step cascade reaction, demonstrating the power of one-pot methodologies. rsc.org The synthesis of substituted 6-aryl-phenanthridines from aromatic aldehydes, anilines, and benzenediazonium-2-carboxylate further illustrates the utility of cascade reactions in building complex aromatic systems. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reference |

| N-Phenacylpyridinium Bromide | Aromatic Aldehyde | Cyclic Ketone | Nitrogen Source | 5,7-Dihydro-1,6-naphthyridines | researchgate.net |

| Aromatic Aldehyde | Aniline | Benzenediazonium-2-carboxylate | 6-Aryl-phenanthridines | nih.gov | |

| Aliphatic Aldehyde | Nitromethane | Lysine (catalyst) | Phosphate Buffer | Dinitroalkanes | rsc.org |

Multi-Component Reactions (MCRs) for Poly-Substituted Derivatives

Ring-Closing Reactions from Preformed Pyridine or Pyridone Units

An alternative and widely used approach to the 1,6-naphthyridine scaffold involves the construction of the second ring onto a pre-existing, appropriately functionalized pyridine or pyridone ring. nih.gov This strategy offers a high degree of control over the substitution pattern of the final product.

Two main disconnections are considered in this approach. The first involves starting with an adequately substituted 4-chloropyridine (B1293800). nih.gov The synthesis proceeds by reacting the 4-chloropyridine with an amine, which introduces the N1 substituent, followed by condensation with a suitable partner like methyl phenylacetate (B1230308) to form the second ring of the 1,6-naphthyridin-2(1H)-one system. nih.gov

The second approach utilizes a preformed N-substituted or unsubstituted pyridine-4-amine bearing a functional group such as a formyl (CHO), cyano (CN), carboxylate (COOR), or acetyl (COMe) at the C3 position. nih.gov This functional group then participates in a ring-closing reaction to complete the 1,6-naphthyridin-2(1H)-one skeleton. This method is particularly common for synthesizing derivatives that are unsubstituted at the N1 position. nih.gov For example, N-methyl- and benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] organic-chemistry.orgresearchgate.netnaphthyridines have been synthesized via the Niementowski reaction, which involves the condensation of anthranilic acids with piperidones in the presence of phosphorus oxychloride. nih.gov

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

| 4-Chloropyridine derivative | Condensation/Cyclization | Amine, Methyl phenylacetate | 1,6-Naphthyridin-2(1H)-one | nih.gov |

| Pyridine-4-amine with C3 functional group | Ring-closing reaction | Various | 1,6-Naphthyridin-2(1H)-one | nih.gov |

| Anthranilic acids | Niementowski Reaction | Piperidones, POCl₃ | 10-Chloro-1,2,3,4-tetrahydrobenzo[b] organic-chemistry.orgresearchgate.netnaphthyridines | nih.gov |

Intramolecular Cyclization Pathways (e.g., Heck-type, domino heteroannulation)

Intramolecular cyclization reactions represent a powerful tool for the synthesis of complex heterocyclic systems like 1,6-naphthyridines. These methods often involve the formation of a key carbon-carbon or carbon-heteroatom bond in the final ring-closing step.

Heck-Type Reactions: The palladium-catalyzed Heck reaction, a cross-coupling of an aryl or vinyl halide with an alkene, has been adapted for intramolecular applications to construct heterocyclic rings. organic-chemistry.orgyoutube.com In the context of 1,6-naphthyridine synthesis, this could involve a suitably substituted pyridine derivative bearing a vinyl group and a halide, which upon palladium catalysis, would undergo cyclization to form the second ring of the naphthyridine system. The intramolecular nature of this reaction offers advantages in terms of efficiency and regioselectivity. libretexts.org The general mechanism involves oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. libretexts.org

Domino Heteroannulation: Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex molecules from simple starting materials. A novel [5 + 1] rearrangement–annulation has been described for the regioselective formation of polyfunctionalized nih.govmdpi.comnaphthyridines. rsc.org This process involves a sequential [4 + 2] cyclization, ring-opening, intramolecular cyclization, re-cyclization, and elimination of urea (B33335) to construct the pyridin-2(1H)-one skeleton. rsc.org Additionally, domino annulation of heterocyclic ketene (B1206846) aminals with 2-aminochalcones has been developed for the synthesis of poly-substituted benzo[f]imidazo[2,1-a] rsc.orgrsc.orgnaphthyridines under mild, additive-free conditions. nih.gov

Electrocyclic Ring Closure Approaches

Electrocyclic reactions, a type of pericyclic reaction, involve the concerted formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. These reactions are governed by the principles of orbital symmetry, with the stereochemical outcome depending on whether the reaction is promoted by heat or light. masterorganicchemistry.com

For the synthesis of naphthyridine skeletons, a 6π-electrocyclic ring closure can be envisioned. nih.gov This would typically involve a substituted pyridine derivative with a conjugated triene system. Upon thermal or photochemical activation, this triene can undergo a disrotatory or conrotatory ring closure, respectively, to form the second ring of the naphthyridine. masterorganicchemistry.com The presence of nitrogen in the ring can influence the electronic properties of the π-system and the feasibility of the electrocyclization. nih.gov For instance, the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid can proceed via a stepwise [4+2]-cycloaddition mechanism, which involves an electrocyclic ring closure of a 3-azatriene intermediate to furnish the naphthyridine core. nih.gov

Functional Group Interconversions on Pre-existing Naphthyridine Cores

Once the fundamental 1,6-naphthyridine scaffold is in place, further functionalization is often necessary to arrive at the target molecule, 5-Chloro-3-nitro-1,6-naphthyridine. This involves the strategic introduction of halogen and nitro substituents.

Strategic Introduction of Halogen Substituents

The introduction of a chlorine atom at the C5 position of the 1,6-naphthyridine ring is a crucial step. Several methods can be employed for this purpose.

Direct halogenation of the naphthyridine ring can be challenging due to the deactivating effect of the nitrogen atoms on electrophilic aromatic substitution. However, under specific conditions and with appropriate reagents, direct chlorination might be achievable. The regioselectivity of such a reaction would be highly dependent on the existing substituents on the ring and the reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings, such as pyridines and naphthyridines. wikipedia.orglibretexts.orglibretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

For the synthesis of 5-Chloro-3-nitro-1,6-naphthyridine, an SNAr reaction could be employed by starting with a 1,6-naphthyridine derivative bearing a good leaving group (e.g., a hydroxyl group or another halogen) at the C5 position. The presence of the electron-withdrawing nitro group at the C3 position would further activate the ring towards nucleophilic attack, facilitating the substitution. wikipedia.orglibretexts.org For example, a 5-hydroxy-3-nitro-1,6-naphthyridine could potentially be converted to 5-chloro-3-nitro-1,6-naphthyridine by treatment with a chlorinating agent like phosphorus oxychloride. A novel three-component, two-step, one-pot nucleophilic aromatic substitution (SNAr)-intramolecular cyclization-Suzuki coupling reaction has been developed for the synthesis of benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-ones, highlighting the utility of SNAr reactions in building complex naphthyridine-based structures. nih.gov

Controlled Nitration of Naphthyridine Systems

The introduction of a nitro group onto a naphthyridine core is a critical step in the synthesis of compounds like 5-Chloro-3-nitro-1,6-naphthyridine. This process requires precise control to achieve the desired regioselectivity.

Regioselective Nitration Protocols

The nitration of aromatic systems is a well-established electrophilic substitution reaction. However, traditional methods often employ harsh and corrosive mixed acid systems, which can lead to poor yields, low regioselectivity, and significant waste production. frontiersin.orgfrontiersin.org The development of more environmentally friendly and selective nitration protocols is an ongoing area of research. frontiersin.org

Key factors influencing the regioselectivity of nitration include the nature of the substrate, the nitrating agent, and the reaction conditions such as temperature and solvent. frontiersin.orgnih.gov For instance, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester demonstrates how solvent choice can dictate the position of nitration, yielding either the 2-nitro or 6-nitro product. nih.gov In some cases, steric effects can also play a significant role in determining the regioselectivity of the reaction. frontiersin.org

Recent advancements have focused on using milder reagents and conditions. For example, employing dilute aqueous nitric acid in the presence of sodium dodecylsulfate has been shown to be an effective medium for the regioselective nitration of some aromatic compounds at room temperature. rsc.org Furthermore, the use of N-nitropyrazole-based nitrating reagents offers a controllable source of the nitronium ion, allowing for mild and scalable nitration of a wide range of (hetero)arenes with good functional group tolerance. nih.gov Computational studies, such as those on the nitration of 9,10-BN-naphthalene, help to elucidate the mechanisms and predict the most favorable sites for nitration. nih.gov

Cyclization Reactions Involving Nitro Precursors

The synthesis of naphthyridine rings often involves the cyclization of appropriately substituted pyridine precursors. One common strategy is the Friedländer annulation, which involves the base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. thieme-connect.denih.gov This method is versatile and has been used to prepare various substituted 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines. thieme-connect.de

In the context of nitro-substituted naphthyridines, a nitro group can be present on one of the precursors and carried through the cyclization sequence. For example, the synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] rsc.orgnih.govnaphthyridin-10-one was achieved by heating 2,6-dichloro-3-nitrobenzoic acid in 6-methoxy-3-pyridinamine, followed by cyclization in sulfuric acid. nih.gov

Another approach involves the in-situ reduction of a nitro group followed by cyclization. This can be seen in the synthesis of certain 1,5-naphthyridinones where a nitro group is reduced to an amine, which then undergoes intramolecular cyclization. mdpi.com The choice of reaction conditions and catalysts is crucial for the success of these tandem reactions.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. jksus.org This includes the use of metal-catalyzed reactions and green chemistry principles to minimize waste and improve reaction efficiency. rsc.orgsphinxsai.com

Application of Metal-Catalyzed Cross-Coupling for Naphthyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic systems like naphthyridines. nih.govnih.govyoutube.com These reactions offer a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. libretexts.orgyoutube.com It is particularly valuable for creating biaryl structures and has been employed in the synthesis of highly substituted naphthyridines. rhhz.netnih.govresearchgate.net

For instance, the chemo-selective Suzuki-Miyaura reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids has been used to synthesize both mono- and diarylated 1,6-naphthyridine derivatives with excellent site-selectivity. rhhz.net This methodology allows for the controlled introduction of different aryl groups at specific positions on the naphthyridine scaffold. rhhz.net The versatility of the Suzuki-Miyaura coupling extends to various heterocyclic systems, including those containing nitrogen, and can be performed under relatively mild conditions. nih.govresearchgate.net

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Arylboronic acids (2 equiv.) | Pd catalyst | 5,8-Diaryl-1,6-naphthyridine-7-carboxylate | rhhz.net |

| Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Arylboronic acid (1 equiv.) | Pd catalyst | 5-Aryl-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | rhhz.net |

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are crucial for functionalizing the naphthyridine core. Palladium-catalyzed cyanation, the introduction of a nitrile group, is a significant transformation as nitriles are valuable synthetic intermediates. rsc.orgnih.gov

Historically, the palladium-catalyzed cyanation of aryl halides has been challenging due to catalyst deactivation by cyanide. nih.gov However, recent advancements have led to the development of milder and more robust catalytic systems. mit.edunih.gov These methods often employ specific ligands and may be performed in aqueous media, enhancing their applicability and environmental friendliness. mit.edunih.gov For example, a palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported to proceed at low temperatures with good efficiency. nih.gov This type of reaction can be applied to naphthyridine systems to introduce cyano groups, which can then be further elaborated into other functional groups. acs.orgrsc.org

| Substrate | Cyanating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| (Hetero)aryl halides and triflates | Not specified | Palladium catalyst, low temperature (rt to 40 °C) | Mild and efficient cyanation | nih.gov |

| Aryl bromides, iodides, triflates, diazonium salts | Redox-active electrophilic cyanating reagent | Palladium catalyst | Reductant-free approach with wide functional group tolerance | rsc.org |

| (Hetero)aryl chlorides and bromides | K4[Fe(CN)6]•3H2O | Palladacycle precatalyst | Applicable to a broad range of (hetero)aryl halides | nih.gov |

Utilization of Highly Reactive Intermediates (e.g., 1,6-Naphthyridine Ditriflates)

The synthesis of highly substituted 1,6-naphthyridines has been significantly advanced by the use of bench-stable yet highly reactive intermediates such as 1,6-naphthyridine-5,7-ditriflates. acs.orgnih.gov This method provides a powerful platform for the rapid diversification of the 1,6-naphthyridine scaffold. acs.org

The process typically begins with a tandem nitrile hydration/cyclization procedure to create 1,6-naphthyridine-5,7-diones under mild conditions. nih.govacs.org These diones are then subjected to ditriflation to yield the 1,6-naphthyridine-5,7-ditriflates. acs.orgnih.gov These intermediates are adept at participating in one-pot difunctionalization reactions, allowing for the introduction of a wide array of substituents and the generation of diverse, drug-like products. acs.org

A key advantage of this strategy is the ability to perform regioselective substitutions. For instance, SNAr reactions at the C5-triflate can be carried out at room temperature, followed by subsequent coupling reactions at the C7-position by simply adding the necessary catalyst and coupling partners to the same reaction mixture. acs.org This approach has been successfully applied to synthesize various 5,7,8-substituted naphthyridines. acs.org The versatility of the 1,6-naphthyridine-7-triflate building blocks is further demonstrated by their successful engagement in numerous C-C and C-N coupling reactions. acs.org

Table 1: Examples of Reactions using 1,6-Naphthyridine Ditriflate Intermediates

| Product | C5-Substituent | C7-Substituent | Reaction Type | Ref |

|---|---|---|---|---|

| 26 | Amine | Amine | Pd-catalyzed amination | acs.org |

| 18 | Amine | Aryl | Suzuki cross-coupling | acs.org |

| 19, 20 | Amine | Alkyl/Aryl | Negishi cross-coupling | acs.org |

| 21 | Amine | Cyano | Cyanation | acs.org |

| 22 | Amine | Amine | Buchwald amination | acs.org |

| 24 | Amine | Chloro | Chlorination (catalyst-free) | acs.org |

| 25 | Amine | Ether | Etherification | acs.org |

Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally friendly synthetic methods for 1,6-naphthyridine derivatives. These protocols focus on minimizing the use of hazardous reagents and solvents, often employing aqueous media and catalyst-free conditions.

Ultrasonic Irradiation in Aqueous Media

Ultrasonic irradiation has emerged as a powerful tool for promoting chemical reactions, often leading to shorter reaction times, higher yields, and milder conditions. In the context of 1,6-naphthyridine synthesis, ultrasound-assisted methods have been developed, including in aqueous media. researchgate.netnih.gov The phenomenon of acoustic cavitation, which generates localized micro-environments of extreme temperature and pressure, can accelerate the reduction of metal precursors and promote the formation of desired nanostructures in aqueous solutions. nih.gov This technique has been successfully used to create porous nanodendrites of platinum-based catalysts, demonstrating its utility in complex chemical transformations in water. nih.gov While direct application to 5-Chloro-3-nitro-1,6-naphthyridine is not explicitly detailed, the principles support a green approach to related heterocyclic syntheses. researchgate.netnih.gov

Catalyst-Free and Heterogeneous Catalysis Systems

A notable advancement in the synthesis of 1,6-naphthyridine analogues is the development of catalyst-free protocols. acs.orgnih.gov An innovative, one-pot, pseudo-five-component synthesis of 1,2-dihydro acs.orgresearchgate.netnaphthyridines has been reported, which proceeds efficiently in water without the need for an external catalyst. acs.orgnih.gov This method involves the reaction of methyl ketones, amines, and malononitrile, where the amine reactant also acts as a Brønsted base catalyst. acs.org This approach is highly advantageous as it circumvents the use of expensive and often toxic catalysts and avoids anhydrous organic solvents. acs.orgnih.gov The reaction proceeds smoothly with good to excellent yields, short reaction times, and a simple workup procedure, representing a promising green route to this class of compounds. acs.org

Heterogeneous catalysis offers another environmentally sound alternative, simplifying catalyst recovery and reuse. While the provided search results focus more on catalyst-free systems for 1,6-naphthyridines, the principles of heterogeneous catalysis are widely applied in heterocyclic synthesis to improve sustainability.

Table 2: Catalyst-Free Synthesis of 1,2-dihydro acs.orgresearchgate.netnaphthyridine-8-carbonitrile Derivatives

| Entry | Methyl Ketone | Amine | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | 4-Chloroacetophenone | Morpholine | 4bc | 94 | acs.org |

| 2 | 4-Chloroacetophenone | Piperidine | 4bd | 92 | acs.org |

| 3 | 4-Chloroacetophenone | Pyrrolidine | 4be | 90 | acs.org |

Scalability and Process Optimization in 1,6-Naphthyridine Synthesis

The transition from laboratory-scale synthesis to large-scale production presents a distinct set of challenges, including reaction safety, cost-effectiveness, and consistent product quality. For 1,6-naphthyridine derivatives, scalability is a key consideration for their potential application in medicinal chemistry and materials science. acs.org

Traditional methods for synthesizing the 1,6-naphthyridine core, such as the Skraup reaction, are often fraught with safety concerns, including violent and runaway reaction conditions, which make them unsuitable for large-scale production. acs.org Consequently, research has focused on developing more controlled and scalable synthetic routes.

Reactivity and Mechanistic Studies of 5 Chloro 3 Nitro 1,6 Naphthyridine

Reactivity of the Naphthyridine Ring System

The electron-deficient nature of the pyridine-like rings in naphthyridines generally makes them susceptible to nucleophilic attack. This reactivity is further modulated by the electronic effects of substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 5-chloro-3-nitro-1,6-naphthyridine. This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent departure of the leaving group restores the aromaticity of the ring. chemistrysteps.com The presence of electron-withdrawing groups is crucial for activating the ring towards this type of substitution. libretexts.org

The chlorine atom at the C-5 position of 5-chloro-3-nitro-1,6-naphthyridine serves as a good leaving group in SNAr reactions. The carbon atom bonded to the chlorine is activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent nitrogen atom in the ring and the nitro group. In similar halonitroaromatic systems, the rate of substitution is often dependent on the nature of the halogen, with fluoride (B91410) being the most reactive and iodide the least. chemistrysteps.comnih.gov

The nitro group at the C-3 position plays a pivotal role in activating the naphthyridine ring for nucleophilic aromatic substitution. msu.edu As a strong electron-withdrawing group, it significantly reduces the electron density of the aromatic system, thereby facilitating the initial attack by a nucleophile. libretexts.orgmsu.edu The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. chemistrysteps.comlibretexts.org This stabilization of the intermediate lowers the activation energy of the reaction, thus increasing the reaction rate. hu.edu.jo In many cases, the addition of the nucleophile is the rate-determining step of the SNAr reaction. nih.gov

Amination reactions are a key class of nucleophilic aromatic substitutions for nitro-substituted naphthyridines. For instance, related nitro-1,5-naphthyridine derivatives undergo amination reactions. nih.gov One documented method involves the reaction with potassium permanganate (B83412) in liquid methylamine (B109427) to yield methylamino-substituted products. nih.gov Another approach for amination involves the use of ammonium (B1175870) hydroxide (B78521) at elevated temperatures in a sealed tube. nih.gov While direct oxidative nucleophilic amination of 5-chloro-3-nitro-1,6-naphthyridine itself is not extensively detailed in the provided context, the reactivity of similar nitro-aza-aromatic compounds suggests its feasibility.

Halogenated and nitrated 1,6-naphthyridine (B1220473) derivatives exhibit reactivity with a variety of carbon and heteroatom nucleophiles. The chlorine atom at C-4 in 4-chloro-3-nitro-1,6-naphthyridine, a positional isomer, can be displaced by amines. It is expected that 5-chloro-3-nitro-1,6-naphthyridine would react similarly with various nucleophiles. These can include alkoxides, thiolates, and carbanions. chemistrysteps.com For example, the vicarious nucleophilic substitution (VNS) is a method for the C-H functionalization of electrophilic arenes and has been applied to nitropyridines, indicating a pathway for forming new carbon-carbon bonds. nih.gov

Table 1: Reactivity of Related Naphthyridine Derivatives with Nucleophiles

| Naphthyridine Derivative | Nucleophile/Reagents | Product Type | Reference |

| 2-substituted-3-nitro-1,5-naphthyridines | Potassium permanganate/liquid methylamine | 4-Methylamino-3-nitro-1,5-naphthyridine | nih.gov |

| 4-chloro-1,5-naphthyridine | 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione/NaH | Amine substituted 1,5-naphthyridine (B1222797) | nih.gov |

| 2-chloro-1,5-naphthyridine | Ammonium hydroxide | 2-Amino-1,5-naphthyridine | nih.gov |

| 4-chloro-3-nitro-1,6-naphthyridine | NH₃/MeOH | Aminated 1,6-naphthyridine |

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org This reaction proceeds via a two-step mechanism involving the formation of a cationic intermediate called an arenium ion or sigma complex. wikipedia.orgmakingmolecules.com

The presence of the strongly deactivating nitro group on the 1,6-naphthyridine ring makes electrophilic aromatic substitution on 5-chloro-3-nitro-1,6-naphthyridine challenging. msu.edu Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edu Such deactivating groups generally require harsher reaction conditions for electrophilic substitution to occur. wikipedia.org Furthermore, the nitro group acts as a meta-director in electrophilic substitutions on benzene (B151609) rings. mnstate.edu However, in the context of the 1,6-naphthyridine system, the directing effects would also be influenced by the two nitrogen atoms. In the parent 3-nitro-1,6-naphthyridine (B77611), electrophilic substitution is directed to the 5-position.

Radical Reactions on the Naphthyridine Core

Due to the electron-deficient nature of the pyridine (B92270) rings, the 1,6-naphthyridine core is susceptible to radical attack. The presence of a nitro group further enhances this electron deficiency, influencing the regioselectivity of such reactions. While specific studies on radical reactions involving 5-Chloro-3-nitro-1,6-naphthyridine are not extensively documented in publicly available literature, general principles of radical chemistry on nitroaromatic and heterocyclic systems suggest potential pathways. For instance, radical alkylation or arylation could potentially occur, with the position of attack being influenced by the directing effects of both the chloro and nitro substituents, as well as the nitrogen atoms in the rings. Further experimental investigation is required to fully elucidate the radical reactivity of this specific naphthyridine derivative.

Transformations of the Nitro Functional Group

The nitro group is a versatile functional handle, enabling a wide array of chemical transformations. In the context of 5-Chloro-3-nitro-1,6-naphthyridine, the reactivity of the nitro group is of significant interest for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Reductive Transformations

The reduction of the nitro group is a fundamental transformation that can lead to a variety of nitrogen-containing functional groups.

The selective reduction of the nitro group in nitroaromatic compounds to form the corresponding amino derivatives is a well-established and crucial transformation in organic synthesis. For 5-Chloro-3-nitro-1,6-naphthyridine, this would yield 5-Chloro-1,6-naphthyridin-3-amine (B14845176). A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction using metals such as iron, tin, or zinc in acidic media. More modern and milder methods often employ reagents like sodium borohydride (B1222165) in the presence of a catalyst or transfer hydrogenation conditions.

Table 1: Plausible Reagents for the Selective Reduction of 5-Chloro-3-nitro-1,6-naphthyridine to 5-Chloro-1,6-naphthyridin-3-amine

| Reagent/Catalyst System | Solvent | General Reaction Conditions |

| H₂, Pd/C | Ethanol, Methanol | Room temperature to moderate heat, atmospheric to moderate pressure |

| Fe, NH₄Cl | Ethanol/Water | Reflux |

| SnCl₂·2H₂O | Ethanol | Reflux |

| NaBH₄, NiCl₂·6H₂O | Methanol | Room temperature |

This table presents plausible conditions based on general knowledge of nitroarene reduction and should be considered hypothetical in the absence of specific literature for the target compound.

Beyond the complete reduction to an amine, the nitro group can be partially reduced to afford other valuable nitrogen-containing functionalities. For instance, controlled reduction can yield nitroso or hydroxylamino derivatives. These intermediates can be useful for further synthetic elaborations. The formation of such products is highly dependent on the choice of reducing agent and the reaction conditions. For example, reduction with zinc dust in the presence of ammonium chloride can often lead to the formation of hydroxylamines.

Oxidative Cleavage: The Nef Reaction and its Variants

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions. nih.govorganic-chemistry.org However, the direct application of the Nef reaction to an aromatic nitro compound like 5-Chloro-3-nitro-1,6-naphthyridine is not feasible as it requires an α-hydrogen to the nitro group, which is absent in this case. nih.gov

Variants of the Nef reaction, particularly those involving oxidative cleavage, could potentially be envisioned to transform the nitro group, but such applications on heteroaromatic systems are not standard and would require significant methodological development.

Carbon-Carbon Bond Formation via Nitroalkanes: The Henry Reaction

The Henry reaction, or nitro-aldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. Similar to the Nef reaction, the classical Henry reaction is not directly applicable to 5-Chloro-3-nitro-1,6-naphthyridine itself, as the nitro group is attached to an aromatic ring and lacks the required acidic α-protons for deprotonation and subsequent nucleophilic attack.

Transformations of the Chloro Functional Group

The chloro substituent at the 5-position of the 1,6-naphthyridine ring, activated by the electron-withdrawing nitro group at the 3-position, is anticipated to be a versatile handle for a variety of chemical transformations. These reactions are crucial for the construction of more complex molecular architectures based on the 1,6-naphthyridine scaffold.

Catalytic Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds in aromatic systems. It is expected that 5-chloro-3-nitro-1,6-naphthyridine would be a suitable substrate for such transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds. For a substrate like 5-chloro-3-nitro-1,6-naphthyridine, a typical reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple with various aryl or vinyl boronic acids or their esters. The choice of catalyst and reaction conditions would be critical to achieving high yields and avoiding potential side reactions due to the presence of the nitro group.

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 5-position of the naphthyridine ring. The selection of the palladium catalyst, ligand, and base is crucial for the success of these reactions, with different combinations being optimal for different amine substrates.

C-O Bond Formation: Similarly, a palladium-catalyzed Buchwald-Hartwig-type reaction can be employed for the formation of C-O bonds, leading to the synthesis of aryl ethers. This would involve the coupling of 5-chloro-3-nitro-1,6-naphthyridine with various alcohols or phenols.

Hypothetical Catalytic Cross-Coupling Reactions of 5-Chloro-3-nitro-1,6-naphthyridine

| Coupling Type | Reagent | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura (C-C) | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3-nitro-1,6-naphthyridine |

| Buchwald-Hartwig (C-N) | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-Amino-3-nitro-1,6-naphthyridine |

| Buchwald-Hartwig (C-O) | Phenol | Pd(OAc)₂, RuPhos, K₃PO₄ | 5-Phenoxy-3-nitro-1,6-naphthyridine |

Reductive Dehalogenation Strategies

The removal of the chloro group to yield 3-nitro-1,6-naphthyridine can be a key step in certain synthetic routes. This transformation, known as reductive dehalogenation, can typically be achieved through several methods. Catalytic hydrogenation is a common approach, often utilizing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent such as ammonium formate. Another strategy involves the use of a stoichiometric reducing agent, for instance, a metal hydride or a dissolving metal reduction system. The challenge in such a reaction on 5-chloro-3-nitro-1,6-naphthyridine would be the selective reduction of the C-Cl bond without affecting the nitro group, which is also susceptible to reduction. Careful selection of the catalyst and reaction conditions would be paramount to achieve the desired selectivity.

Intramolecular Cyclization and Rearrangement Pathways

The strategic placement of functional groups on derivatives of 5-chloro-3-nitro-1,6-naphthyridine could pave the way for intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. For instance, if a nucleophilic group were introduced at a suitable position on a side chain attached to the naphthyridine core, it could potentially displace the chloro group in an intramolecular fashion to form a new ring.

Rearrangement pathways, such as the Smiles rearrangement, could also be envisioned. A classic Smiles rearrangement involves an intramolecular nucleophilic aromatic substitution where a linking chain migrates from one heteroatom to another. For a derivative of 5-chloro-3-nitro-1,6-naphthyridine, this could involve, for example, a tethered nucleophile attacking an adjacent position on the ring, leading to a skeletal reorganization.

Reaction Kinetics and Thermodynamic Control in Naphthyridine Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms and feasibility of chemical transformations. For reactions involving 5-chloro-3-nitro-1,6-naphthyridine, kinetic studies would help in understanding the rate-determining steps and the influence of various parameters such as temperature, concentration, and catalyst loading. For instance, in nucleophilic aromatic substitution reactions, the high electrophilicity of the carbon bearing the chloro group, due to the electron-withdrawing effects of the nitro group and the ring nitrogens, would likely lead to a fast reaction rate.

Thermodynamic control versus kinetic control would be an important consideration in reactions where multiple products can be formed. By adjusting the reaction conditions, it might be possible to selectively favor the thermodynamically more stable product (formed under reversible conditions at higher temperatures) or the kinetically favored product (formed faster under irreversible conditions at lower temperatures). Understanding these principles would be essential for optimizing the synthesis of desired products derived from 5-chloro-3-nitro-1,6-naphthyridine.

Derivatization and Scaffold Diversity from 5 Chloro 3 Nitro 1,6 Naphthyridine

Synthesis of Substituted 1,6-Naphthyridine (B1220473) Derivatives

The primary route for the derivatization of 5-chloro-3-nitro-1,6-naphthyridine is through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C5 position acts as a competent leaving group, readily displaced by a variety of nucleophiles. This reactivity is analogous to that observed in other activated chloro-nitro-substituted heteroaromatic systems, such as 2-chloro-3,5-dinitropyridine. researchgate.net The reaction mechanism typically involves the formation of a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitro group and the ring nitrogen atoms, before the expulsion of the chloride ion. youtube.comnih.gov

This pathway enables the introduction of diverse functional groups at the C5 position. For instance, reactions with primary and secondary amines lead to the corresponding 5-amino-3-nitro-1,6-naphthyridine derivatives. Similarly, alkoxides and thiolates can be employed to synthesize 5-alkoxy- and 5-thioether-substituted 1,6-naphthyridines, respectively.

Another key transformation is the selective reduction of the nitro group at the C3 position to an amine. This conversion yields 5-chloro-1,6-naphthyridin-3-amine (B14845176), a versatile bifunctional intermediate. The resulting amino group can participate in a host of subsequent reactions, including amide bond formation, diazotization, and as a nucleophile in further substitution or condensation reactions.

Table 1: Potential Nucleophilic Substitution Reactions This table illustrates potential derivatizations based on the known reactivity of analogous chloro-nitro heteroaromatic compounds.

| Nucleophile | Reagent Example | Resulting C5-Substituent | Product Class |

| Primary Amine | R-NH₂ (e.g., Aniline) | -NHR | 5-(Alkyl/Arylamino)-3-nitro-1,6-naphthyridines |

| Secondary Amine | R₂NH (e.g., Morpholine) | -NR₂ | 5-(Dialkylamino)-3-nitro-1,6-naphthyridines |

| Alcohol | R-OH (in presence of base) | -OR | 5-Alkoxy-3-nitro-1,6-naphthyridines |

| Thiol | R-SH (in presence of base) | -SR | 5-(Alkyl/Arylthio)-3-nitro-1,6-naphthyridines |

Construction of Fused Polycyclic Systems Incorporating the 1,6-Naphthyridine Moiety

The derivatives synthesized from 5-chloro-3-nitro-1,6-naphthyridine are pivotal starting materials for constructing more complex, fused polycyclic heterocycles. These larger ring systems are of significant interest in medicinal chemistry and materials science.

One established strategy for ring annulation is the use of ortho-amino-functionalized precursors in cyclization reactions. For example, the 5-chloro-1,6-naphthyridin-3-amine intermediate, obtained via nitro reduction, possesses a nucleophilic amino group positioned for building an adjacent ring. This intermediate could theoretically undergo reactions like the Friedländer or Skraup syntheses to construct fused quinoline (B57606) or pyridine (B92270) rings, leading to tetracyclic systems.

Modern synthetic methods, particularly multi-component reactions (MCRs), offer efficient pathways to fused 1,6-naphthyridine structures. ekb.eg Reports show that various aminopyridines and related amino-heterocycles can react with aldehydes and active methylene (B1212753) compounds in a single pot to generate complex fused scaffolds. researchgate.netacs.org By analogy, amino derivatives of 1,6-naphthyridine could serve as the amine component in such MCRs, providing rapid access to novel polycyclic frameworks. For instance, a three-component reaction involving an amino-1,6-naphthyridine, an aldehyde, and a suitable C-H acid could yield fused tetracyclic systems like indazolo[5,4-b] tandfonline.comnih.govnaphthyridines. acs.org

Table 2: Representative Strategy for Fused System Construction This table outlines a conceptual pathway for creating fused polycyclic systems.

| Starting Material | Reaction Type | Reagents | Resulting Fused System |

| 5-Substituted-1,6-naphthyridin-3-amine | Friedländer Annulation | 1,3-Dicarbonyl Compound | Pyrido[3',2':5,6]pyrido[4,3-b]quinoline derivative |

| 5-Substituted-1,6-naphthyridin-X-amine | Multi-Component Reaction | Aldehyde, Malononitrile | Benzo[f] tandfonline.comnih.govnaphthyridine derivative researchgate.net |

Isomeric Naphthyridine Derivatives and Structural Analogues

The naphthyridine family comprises ten constitutional isomers, distinguished by the positions of the two nitrogen atoms within the bicyclic framework. researchgate.net Besides 1,6-naphthyridine, other common isomers include 1,5-, 1,7-, and 1,8-naphthyridine (B1210474). The synthesis and reactivity of these isomers can differ significantly due to the varied electronic environments conferred by the nitrogen placement.

For example, 1,5-naphthyridine (B1222797) is classically synthesized via the Skraup reaction using 3-aminopyridine. nih.gov This contrasts with methods for the 1,6-naphthyridine core, which often start from 4-aminopyridine (B3432731) derivatives. nih.gov The reactivity patterns also diverge; for instance, nucleophilic substitution on a chloro-1,5-naphthyridine is well-documented and proceeds readily, forming the basis for numerous functionalized derivatives. nih.gov

Structural analogues of 5-chloro-3-nitro-1,6-naphthyridine provide further insight into its chemical behavior. Key analogues include:

Substituted Nitropyridines: Simpler monocyclic compounds like 2-chloro-3-nitropyridine (B167233) or 4-chloro-3-nitropyridine (B21940) serve as fundamental models for understanding the SNAr reactivity. researchgate.netnih.gov Studies on these systems confirm the activating effect of the nitro group and the influence of the ring nitrogen on the substitution regiochemistry. ntnu.noresearchgate.net

Benzonaphthyridines: These are tricyclic systems where a benzene (B151609) ring is fused to the naphthyridine core. The synthesis of benzo[h]naphtho[1,2-b] tandfonline.comnih.govnaphthyridine, for example, involves the construction of the 1,6-naphthyridine moiety from chloroquinoline precursors. tandfonline.com These larger, more rigid analogues are explored for applications in materials science and as DNA intercalating agents.

The study of these isomers and analogues provides a broader chemical context, highlighting the unique synthetic opportunities presented by the specific arrangement of functional groups and heteroatoms in the 5-chloro-3-nitro-1,6-naphthyridine scaffold.

Table 3: Common Naphthyridine Isomers

| Isomer | Structure |

| 1,5-Naphthyridine | A bicyclic aromatic heterocycle with nitrogen atoms at positions 1 and 5. |

| 1,6-Naphthyridine | A bicyclic aromatic heterocycle with nitrogen atoms at positions 1 and 6. |

| 1,7-Naphthyridine | A bicyclic aromatic heterocycle with nitrogen atoms at positions 1 and 7. |

| 1,8-Naphthyridine | A bicyclic aromatic heterocycle with nitrogen atoms at positions 1 and 8. |

| 2,6-Naphthyridine (B1209661) | A bicyclic aromatic heterocycle with nitrogen atoms at positions 2 and 6. |

| 2,7-Naphthyridine (B1199556) | A bicyclic aromatic heterocycle with nitrogen atoms at positions 2 and 7. |

Computational and Theoretical Investigations of 5 Chloro 3 Nitro 1,6 Naphthyridine

Electronic Structure and Aromaticity Studies of the Ring System

The electronic landscape of the 1,6-naphthyridine (B1220473) ring system is fundamental to its chemical properties. The presence of two nitrogen atoms within the bicyclic framework introduces a degree of electron deficiency compared to its carbocyclic analog, naphthalene (B1677914). This inherent electronic nature is further modulated by the substituents in 5-Chloro-3-nitro-1,6-naphthyridine.

The introduction of a chlorine atom at the C5 position and a nitro group at the C3 position significantly perturbs the electronic distribution of the parent ring system. The chlorine atom, being electronegative, withdraws electron density via the inductive effect. The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. These substitutions are expected to further decrease the electron density of the aromatic rings, impacting their aromaticity and influencing their susceptibility to different types of chemical reactions.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of molecules. researchgate.netrsc.org These methods allow for the detailed examination of a molecule's electronic properties and the exploration of potential reaction pathways.

Prediction of Reaction Sites and Mechanisms

Computational models can predict the most probable sites for electrophilic and nucleophilic attack on 5-Chloro-3-nitro-1,6-naphthyridine. Analysis of the molecular electrostatic potential (MEP) map can reveal regions of electron richness and deficiency. In general, the nitrogen atoms, with their lone pairs of electrons, would be expected to be sites of protonation or coordination to Lewis acids. Conversely, the carbon atoms, particularly those influenced by the electron-withdrawing nitro and chloro groups, are likely to be susceptible to nucleophilic attack.

The chlorine atom at the C5 position is a potential leaving group, making this site a target for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at C3 further activates the ring towards such substitutions. Kinetic studies on analogous compounds, such as 2-chloro-3,5-dinitropyridine, have shown that these reactions often proceed via a Meisenheimer complex intermediate, with the first step being rate-determining. researchgate.net

Energy Profiles and Transition State Analysis

By mapping the potential energy surface of a reaction, quantum chemical calculations can determine the energy barriers (activation energies) and the structures of transition states. researchgate.netrsc.org This information is crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways. For instance, the energy profile for the displacement of the C5-chloro group by a nucleophile would involve calculating the energies of the reactants, the intermediate Meisenheimer complex, the transition states connecting these species, and the final product.

In Silico Modeling of Molecular Interactions (excluding specific biological targets)

In silico modeling can be used to understand how 5-Chloro-3-nitro-1,6-naphthyridine interacts with its molecular environment. These interactions can be non-covalent in nature, such as hydrogen bonding, halogen bonding, and π-stacking.

The presence of nitrogen atoms and the nitro group provides sites for potential hydrogen bond acceptance. The chlorine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The aromatic rings can engage in π-stacking interactions with other aromatic systems. Understanding these fundamental molecular interactions is a precursor to predicting the material properties and behavior of the compound in various media.

Conformational Analysis and Molecular Dynamics Simulations

While the 1,6-naphthyridine ring system is largely planar, conformational analysis can explore any minor deviations from planarity and the rotational freedom of the nitro group. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including vibrational modes and interactions with solvent molecules.

Advanced Research Applications in Chemical Sciences Non Prohibited Categories

Role as Versatile Building Blocks in Complex Organic Synthesis

The dual functionalization of 5-Chloro-3-nitro-1,6-naphthyridine with two distinct reactive groups makes it a highly versatile building block for the synthesis of complex molecular architectures. nih.govnih.gov Its utility stems primarily from the predictable and sequential reactivity of the chloro and nitro substituents.

The chlorine atom at the C-5 position is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . wikipedia.org Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the strong electron-withdrawing influence of the ring nitrogens and the para-positioned nitro group dramatically activates the C-5 position. masterorganicchemistry.comlibretexts.org This activation facilitates the displacement of the chloride leaving group by a wide variety of nucleophiles under relatively mild conditions. This reaction pathway allows for the straightforward introduction of diverse functional groups, including amines, alkoxides, and thiolates, to build up molecular complexity. youtube.com

Furthermore, the nitro group at the C-3 position serves as a latent amino group. It can be selectively reduced to an amine, which then provides a secondary site for a host of chemical transformations, such as amide bond formation, diazotization, or further heterocycle construction. The ability to perform these transformations sequentially—for instance, an SNAr reaction at C-5 followed by reduction of the nitro group at C-3—opens a modular approach to highly functionalized 1,6-naphthyridine (B1220473) derivatives. This strategic functionalization is crucial in constructing libraries of compounds for various screening purposes.

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Product Class |

| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines (R₂NH) | -NR₂ | Substituted Amino-naphthyridines |

| Alkoxides (RO⁻) | -OR | Naphthyridyl Ethers | |

| Thiolates (RS⁻) | -SR | Naphthyridyl Thioethers | |

| Azides (N₃⁻) | -N₃ | Azido-naphthyridines | |

| Cross-Coupling Reactions | Boronic Acids (R-B(OH)₂) | -R (Aryl, Alkyl) | Aryl/Alkyl-naphthyridines |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | -NH₂ | Amino-naphthyridines |

This table illustrates the potential of 5-Chloro-3-nitro-1,6-naphthyridine as a versatile synthetic building block.

Applications in Catalysis and Ligand Design for Metal Complexes

The inherent structure of the naphthyridine core, containing two nitrogen atoms in a defined spatial relationship, makes it an excellent scaffold for designing ligands for metal complexes. acs.org The 1,8-naphthyridine (B1210474) isomer is particularly well-known for its ability to form stable bimetallic complexes, where the two nitrogen atoms act as a pincer, holding two metal centers in close proximity. researchgate.netescholarship.org This structural motif is crucial for developing catalysts that rely on bimetallic cooperativity.

The 1,6-naphthyridine framework offers a different geometric arrangement of nitrogen donors, which can be exploited to create unique ligand environments. By functionalizing 5-Chloro-3-nitro-1,6-naphthyridine, for example, through SNAr reactions to introduce phosphine (B1218219), pyridine (B92270), or other donor groups at the C-5 position, novel mono- and bidentate ligands can be synthesized. These ligands can then be used to coordinate with transition metals like palladium, copper, or ruthenium. The electronic properties of the resulting metal complexes would be heavily modulated by the electron-deficient nature of the naphthyridine ring, potentially leading to novel catalytic activities. For instance, dicopper complexes supported by 1,8-naphthyridine ligands have been shown to be active in reactions like azide-alkyne cycloadditions. researchgate.net It is conceivable that 1,6-naphthyridine-based ligands could facilitate similar or complementary catalytic transformations.

Development of Novel Materials (e.g., Fluorescent Dyes, Selective Complexing Agents, Sensors)

The electron-deficient and rigid planar structure of the 1,6-naphthyridine core makes it an attractive platform for the development of new functional materials.

Fluorescent Dyes: While nitro-substituted aromatics are often non-fluorescent due to quenching effects, their conversion into other functional groups or the extension of the π-conjugated system can give rise to powerful fluorophores. rsc.org For example, derivatives of 1,6-naphthyridin-7(6H)-one exhibit strong fluorescence with large Stokes shifts and solvatochromic properties, making them suitable for use as luminescent devices or biological labels. rsc.org Using 5-Chloro-3-nitro-1,6-naphthyridine as a starting material, the chloro group can be substituted via cross-coupling reactions to create extended π-systems, and subsequent modification of the nitro group could unlock fluorescent properties.

Selective Complexing Agents and Sensors: The nitrogen atoms of the naphthyridine ring provide a built-in metal-binding site. This feature has been successfully exploited in other isomers, such as 2,7-naphthyridine (B1199556) derivatives used to create colorimetric and fluorescent "turn-off" sensors for nickel ions (Ni²⁺) in aqueous media. nih.gov Similarly, 1,8-naphthyridine receptors have been conjugated to nanoparticles to create selective fluorescent sensors for guanosine (B1672433) nucleotides. researchgate.net By attaching specific recognition units to the 1,6-naphthyridine scaffold (via reaction at the C-5 position), it is possible to design new chemosensors that are selective for other important analytes. The strong halochromic (color change with pH) behavior of some π-extended naphthyridine systems also suggests their potential application as highly sensitive proton sensors. nih.gov

Contribution to Methodological Advancements in Synthetic Chemistry

The synthesis of the 1,6-naphthyridine core and its derivatives has been the subject of significant methodological development. Classic reactions like the Skraup and Friedländer syntheses have been adapted for this purpose, alongside modern multi-component reactions and catalyst-free methods that offer efficiency and scalability. acs.orgekb.egdntb.gov.ua

| Synthetic Method | Precursors | Key Features |

| Skraup Reaction | 4-Aminopyridine (B3432731) derivative + Glycerol (B35011) derivative | Classic method, often harsh conditions. Refinements use N-oxides for better yields. acs.org |

| Friedländer Synthesis | Substituted 4-aminonicotinaldehyde (B1271976) + Active methylene (B1212753) compound | A common condensation method for forming the second pyridine ring. nih.govmdpi.com |

| From Preformed Pyridones | Substituted pyridone + Malononitrile derivative | Builds the second ring onto a pre-existing pyridone scaffold. nih.govmdpi.com |

| Multi-component Reactions | e.g., 4-Aminopyridine + Cyclic enol ether | Efficiently constructs complex fused naphthyridine systems in a single step. ekb.eg |

This table summarizes major synthetic routes to the 1,6-naphthyridine scaffold.

Beyond the synthesis of the core structure, 5-Chloro-3-nitro-1,6-naphthyridine serves as an ideal substrate for studying the mechanisms of nucleophilic aromatic substitution on π-deficient heterocyclic systems. nih.gov The high degree of activation and the presence of multiple potential reaction sites allow for detailed investigations into regioselectivity, leaving group ability (F > Cl > Br > I is not always observed), and the nature of the reaction intermediates (e.g., Meisenheimer complexes). masterorganicchemistry.comnih.gov Such studies contribute to a more profound fundamental understanding of organic reaction mechanisms.

Explorations in Photochemistry and Electrochemistry of Naphthyridine Derivatives

The electronic properties of 5-Chloro-3-nitro-1,6-naphthyridine make it a compelling target for photochemical and electrochemical studies.

Electrochemistry: The presence of two strong electron-withdrawing groups is expected to make this molecule highly susceptible to reduction. Cyclic voltammetry (CV) studies would likely reveal distinct, accessible reduction potentials. The first reduction event would almost certainly be the one-electron reduction of the nitro group to a radical anion, a process that is well-documented for nitro-aromatic compounds. Further reduction waves might correspond to the reduction of the naphthyridine ring system itself. The precise potentials of these events provide quantitative data on the molecule's electron-accepting ability, which is valuable for designing materials for organic electronics or developing electrochemical sensors. Studies on related Re(pyridyl-NHC)(CO)₃X complexes show that CV analysis under CO₂ can reveal electrocatalytic activity for CO₂ reduction. nsf.gov

Photochemistry: Nitro-aromatic compounds possess a rich and complex photochemistry. researchgate.net Upon absorption of light, they can undergo various transformations. While fluorescence is often suppressed by efficient intersystem crossing to the triplet state, this opens up pathways for other photoreactions. researchgate.net For example, β-nitrostyrenes are known to undergo visible-light-induced [2+2] photocycloaddition reactions. nih.gov The excited state of 5-Chloro-3-nitro-1,6-naphthyridine could potentially engage in similar cycloadditions, rearrangements, or photo-initiated substitution reactions, offering avenues for novel synthetic transformations driven by light.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-nitro-1,6-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and nitration of the naphthyridine core. For example, chlorination of a hydroxylated precursor (e.g., 2-hydroxy-1,6-naphthyridine) using phosphorus oxychloride (POCl₃) under reflux conditions, followed by nitration at the 3-position. Catalysts like anhydrous FeCl₃ improve selectivity . Key factors include:

- Temperature : Reflux (~110°C) ensures complete chlorination.

- Catalysts : FeCl₃ increases nitro group regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity.

Q. What spectroscopic techniques are critical for characterizing 5-Chloro-3-nitro-1,6-naphthyridine?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., deshielded protons near electronegative groups). For example, nitro groups cause downfield shifts at δ 8.5–9.0 ppm .

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹, asymmetric stretching) and C-Cl (750–550 cm⁻¹) bonds .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 224.99 for C₈H₄ClN₃O₂) .

Q. How does the nitro group at the 3-position influence the compound’s reactivity?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5- and 8-positions. For example, nucleophilic aromatic substitution (SNAr) with amines occurs preferentially at the 5-chloro position under basic conditions (e.g., K₂CO₃/DMF, 80°C) .

Advanced Research Questions

Q. How can contradictory bioactivity data for 5-Chloro-3-nitro-1,6-naphthyridine derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Strategies include:

- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to confirm IC₅₀ values .

- Metabolite Screening : Use LC-MS to rule out degradation products in cell-based assays .

- Target Profiling : Employ kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What computational methods predict the binding affinity of 5-Chloro-3-nitro-1,6-naphthyridine to c-Met kinase?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the c-Met crystal structure (PDB: 3LQ8). The nitro group forms hydrogen bonds with Met1160, while the chloro group interacts hydrophobically with Val1092 .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable binding .

Q. How can reaction yields for nitro group reduction be optimized without side-product formation?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C, 1 atm, 25°C) in ethanol reduces nitro to amine with >85% yield. Critical parameters:

- Catalyst Loading : 5% Pd-C prevents over-reduction .

- Acidic Additives : Acetic acid (1 eq.) stabilizes the amine product .

- Monitoring : TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) ensures reaction completion .

Key Challenges and Research Gaps

- Stereoelectronic Effects : The chloro-nitro juxtaposition may sterically hinder some reactions (e.g., Suzuki coupling), requiring bulky ligands (e.g., SPhos) .

- Biological Mechanism : Despite kinase inhibition potential, in vivo pharmacokinetics (e.g., bioavailability, metabolic stability) remain unstudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.